N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds with structural similarities often focuses on their synthesis and structural properties. For instance, the synthesis of cadmium complexes using bisphenyl-pyrazolyl-pyridine derivatives and oxalate as mixed ligands has been explored. These complexes exhibit ideal thermal stability and photoluminescent properties, suggesting potential applications in material science for photoluminescent materials and catalysts in chemical reactions (Bai Fengyingc, 2012).
Catalytic Activities
Compounds involving pyrazole and pyridine derivatives have been shown to catalyze Ullmann-type homocoupling reactions. This indicates their utility in facilitating C-N bond formations between aryl halides and N-heteroaryls, a key process in the synthesis of complex organic molecules (F. Damkaci, E. Altay, et al., 2014).
Antimicrobial and Anticancer Activities
Several studies have focused on the synthesis of new compounds for evaluating their antimicrobial and anticancer activities. For example, new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and shown promising anti-tumor activities against hepatocellular carcinoma cell lines (Sobhi M. Gomha, M. Edrees, et al., 2016). Another study synthesized pyridine-2(1H)-thiones and nicotinamides, among other derivatives, and evaluated them for antimicrobial and antifungal activities, showcasing the potential of these compounds in developing new therapeutic agents (Ismail M. M. Othman, 2013).
Material Science and Electrochemistry
Research in material science has also been a focus, with studies on electrolyte-controlled redox conductivity and n-type doping in poly(bis-EDOT-pyridine)s. These findings suggest applications in developing new materials for electronics and energy storage, highlighting the versatility of pyridine and related derivatives in creating advanced materials (C. J. Dubois, A. Abboud, et al., 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c25-18(21-10-13-6-4-5-9-20-13)19(26)22-17-15-11-29(27,28)12-16(15)23-24(17)14-7-2-1-3-8-14/h1-9H,10-12H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOSMGUVCWZLPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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